molecular formula C13H19NO3 B14815692 5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine

5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine

Cat. No.: B14815692
M. Wt: 237.29 g/mol
InChI Key: MWRZXWXHFSOHTN-UHFFFAOYSA-N
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Description

5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol This compound is known for its unique structural features, which include tert-butoxy, cyclopropoxy, and methoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxy-5-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-10-7-11(16-9-5-6-9)12(15-4)14-8-10/h7-9H,5-6H2,1-4H3

InChI Key

MWRZXWXHFSOHTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(N=C1)OC)OC2CC2

Origin of Product

United States

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